molecular formula C7H3BrF4O B11857826 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene

1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene

Cat. No.: B11857826
M. Wt: 259.00 g/mol
InChI Key: YVCKYNOMGDMAHI-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene is an organic compound with the molecular formula C7H3BrF4O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene typically involves the bromination of 2,3,4,5-tetrafluoro-6-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfo, or other substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydro derivatives.

Scientific Research Applications

1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2,3,4,5-tetrafluoro-6-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and methoxy groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C7H3BrF4O

Molecular Weight

259.00 g/mol

IUPAC Name

1-bromo-2,3,4,5-tetrafluoro-6-methoxybenzene

InChI

InChI=1S/C7H3BrF4O/c1-13-7-2(8)3(9)4(10)5(11)6(7)12/h1H3

InChI Key

YVCKYNOMGDMAHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1Br)F)F)F)F

Origin of Product

United States

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